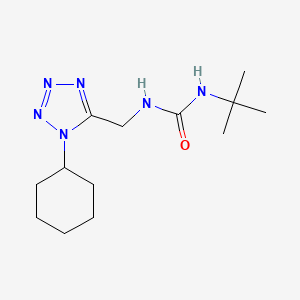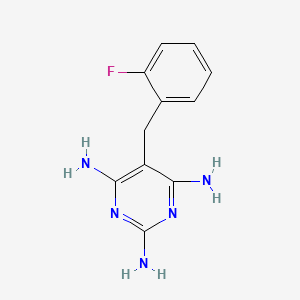
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine is a compound that falls within the class of pyrimidine derivatives, which are known for their diverse biological activities. These activities include antimicrobial, antitumor, and potential antiviral properties. The presence of a fluorobenzyl group is significant as fluoro-containing compounds often exhibit unique physical and chemical properties that can enhance biological activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds often starts with commercially available precursors, such as dichloro-fluoropyrimidine, which is then converted through several steps into the desired product . Protecting groups like the p-methoxybenzyl (PMB) group are sometimes used to protect certain functional groups during the synthesis process . Additionally, the Biginelli reaction is a notable method for synthesizing substituted pyrimidines, which involves a one-pot cyclocondensation of an aldehyde, a methylene active compound, and urea or thiourea .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, MS, and X-ray diffraction. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound was determined to belong to the monoclinic system, which provides insights into the molecular conformation and potential intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, which are essential for their biological activity. For instance, the introduction of a fluorobenzyl group can significantly affect the reactivity of the compound, as seen in the synthesis of AGAT inhibitors where the position of the fluorobenzyl group (ortho, meta, or para) influenced the inhibitory activity . The reactivity of these compounds can also be evaluated through biomimetic alkyl-transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure. For example, the solid-state fluorescence properties of some pyrimidine derivatives were studied, and it was found that the substitution pattern on the pyrimidine ring can significantly affect these properties . Computational analysis, such as ab initio quantum-chemical calculations, can also be used to quantitatively reproduce the absorption and emission properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Fluoropyrimidines in Cancer Treatment
Fluorinated pyrimidines like 5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine are crucial in the treatment of various cancers. These compounds, including the well-known 5-Fluorouracil (5-FU), are used to treat over two million cancer patients annually. The research highlights the development in fluorine chemistry that has contributed to more precise use of these compounds in cancer therapy. By incorporating radioactive and stable isotopes, scientists have been able to study the metabolism and biodistribution of these drugs, leading to new insights into their mechanisms of action. Beyond their traditional role in inhibiting thymidylate synthase, recent studies have discovered that fluoropyrimidines can affect RNA- and DNA-modifying enzymes, offering new avenues for cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Chemical Synthesis and Molecular Mechanisms
The synthesis of fluorinated pyrimidines involves complex chemical processes that allow for the precise incorporation of fluorine atoms into the pyrimidine ring. These synthetic pathways are essential for creating compounds with high specificity and efficacy against cancer cells. Research in this area focuses on understanding the molecular basis of the anticancer activity of these compounds, including how they incorporate into RNA and DNA, disrupting the normal function of nucleic acids in cancer cells. This knowledge is pivotal for designing drugs that can target specific pathways involved in cancer progression, making fluoropyrimidines versatile tools in oncology research (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-8-4-2-1-3-6(8)5-7-9(13)16-11(15)17-10(7)14/h1-4H,5H2,(H6,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWCIAKUXCTWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)
![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)
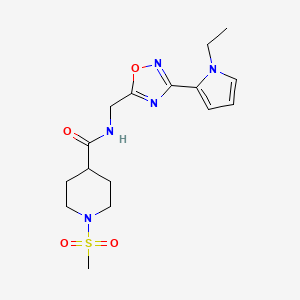
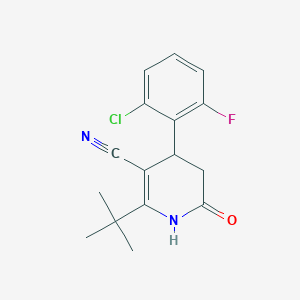
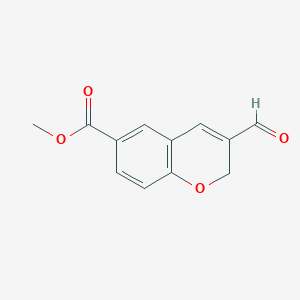
![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)
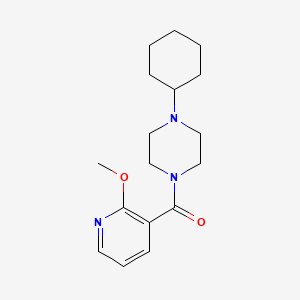
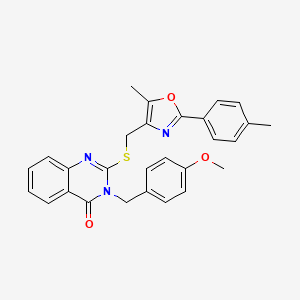
![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

